N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that features a quinoline moiety, a pyridine ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Quinoline Derivative: Starting with 2-hydroxy-6-methylquinoline, the compound is often synthesized via a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Benzamide Formation: The quinoline derivative is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.
Pyridine Substitution: Finally, the benzamide intermediate is reacted with pyridine-3-methylamine under conditions that facilitate nucleophilic substitution, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide) with oxalyl chloride.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoline ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with various biological targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, depending on the application. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of its targets and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(quinolin-3-ylmethyl)-4-methoxybenzamide
- N-(pyridin-3-ylmethyl)-4-methoxybenzamide
- 2-hydroxy-6-methylquinoline derivatives
Uniqueness
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide is unique due to its combination of a quinoline moiety, a pyridine ring, and a benzamide group This combination provides a distinct set of chemical properties and biological activities that are not found in other similar compounds
Properties
IUPAC Name |
4-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-17-5-10-23-20(12-17)13-21(24(29)27-23)16-28(15-18-4-3-11-26-14-18)25(30)19-6-8-22(31-2)9-7-19/h3-14H,15-16H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIWVJRSSNRTPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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